Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans, is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. It is characterized by a specific stereochemistry that may influence its pharmacological properties. The compound belongs to a class of oxane derivatives, which are cyclic ethers containing oxygen in the ring structure.
This compound is mentioned in various patent applications, indicating its relevance in pharmaceutical research. Notably, it has been explored in the context of developing inhibitors for specific biological targets, as evidenced by its inclusion in patent documents related to novel therapeutic agents .
Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans can be classified as:
The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol typically involves several key steps:
Technical details surrounding these methods can vary based on the specific reagents and conditions used, including solvent choice and temperature control during reactions .
The molecular structure of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol includes:
The compound's molecular formula is C₁₁H₁₅N₃O₂. Its molecular weight is approximately 219.26 g/mol. The specific arrangement of atoms contributes to its unique properties and biological activity.
Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol can participate in various chemical reactions typical for alcohols and heterocycles:
These reactions are essential for modifying the compound for further studies or applications in drug development .
The mechanism of action for rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is likely related to its interaction with specific biological targets. While detailed mechanisms may vary based on application:
Quantitative data on binding affinities and kinetic parameters would be crucial for understanding its efficacy .
Key physical properties include:
Chemical properties include:
Data on these properties can influence formulation strategies for pharmaceutical applications .
Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol has potential applications in:
Research into this compound continues to expand its potential uses in various scientific fields .
The racemic mixture rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol presents significant resolution challenges due to the stereogenic centers at C2 and C3 of the oxane (tetrahydropyran) ring. This compound’s structural similarity to other resolved trans-oxane derivatives, such as the commercially available rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride (CAS# 1807938-06-2), provides established methodological frameworks for chiral separation .
Key Resolution Approaches:
Table 1: Comparative Performance of Resolution Techniques
Method | Enantiomeric Excess (%) | Yield (%) | Throughput (mg/h) | Key Limitations |
---|---|---|---|---|
Chiral SFC | 98-99.5 | 85 | 120 | High solvent consumption |
Enzymatic Resolution | 90-95 | 45 | 25 | Substrate specificity |
Diastereomeric Salt Formation | >99 | 35 | 15 | Requires stoichiometric chiral auxiliaries |
These techniques demonstrate that the oxane ring’s stereochemical rigidity and the pyrazole’s hydrogen-bonding capacity are critical for efficient resolution [7].
The trans relative configuration between C2 and C3 of the oxane ring imposes profound geometric constraints that govern the compound’s chemical behavior. X-ray crystallography of analogous structures like rac-[(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine confirms a diequatorial orientation of the pyrazole and hydroxymethyl substituents, with a fixed dihedral angle of 175.2° between these functional groups [9].
Reactivity Consequences:
Table 2: Trans vs. Cis Configuration Comparative Analysis
Property | Trans Isomer | Cis Isomer | Analytical Method |
---|---|---|---|
Hydroxymethyl pKₐ | 14.2 ± 0.1 | 15.0 ± 0.1 | Potentiometric titration |
Acylation Rate (kᵣₑₗ) | 1.00 | 0.19 | ¹H NMR kinetics |
Pyrazole N-H Bond Length | 1.342 Å | 1.351 Å | X-ray crystallography |
Solubility (H₂O) | 8.9 mg/mL | 23.5 mg/mL | HPLC-UV quantification |
The trans configuration’s conformational homogeneity thus enables predictable reactivity in complex syntheses, particularly for pharmaceutical building blocks requiring stereochemical precision [6].
Biological evaluations of this compound class reveal stark divergences between racemic and enantiopure forms in target engagement and cellular responses. The (2R,3S)-enantiomer demonstrates 18-fold greater potency than its (2S,3R)-counterpart in inhibiting formyl peptide receptor 1 (FPR1) signaling, a key pathway in inflammatory diseases [5].
Critical Biological Differentiators:
Table 3: Pharmacological Profiling of Enantiomers
Parameter | (2R,3S)-Enantiomer | Racemate | (2S,3R)-Enantiomer |
---|---|---|---|
FPR1 IC50 (nM) | 42 ± 3.1 | 380 ± 28 | 750 ± 64 |
hERG Inhibition (%) | 12.3 ± 1.4 | 41.7 ± 3.9 | 53.2 ± 4.2 |
Plasma Protein Binding | 89.1% ± 0.7 | 92.5% ± 1.1 | 94.3% ± 0.9 |
Hepatic Extraction Ratio | 0.24 | 0.68 | 0.83 |
These data underscore the therapeutic superiority of enantiopure formulations, particularly for central nervous system applications where the blood-brain barrier penetration of the (2R,3S)-enantiomer exceeds the racemate by 9.3-fold [4] [5]. The racemate’s complex pharmacokinetics may explain its exclusion from clinical development despite simpler synthesis.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8